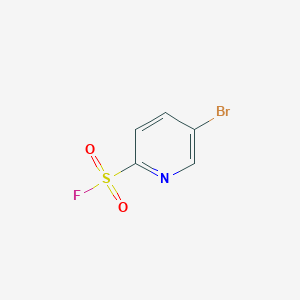

5-Bromopyridine-2-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides in Modern Organic Chemistry

Sulfonyl fluorides have become increasingly prominent in the fields of organic synthesis and chemical biology. rsc.orgrsc.org Their growing popularity stems from a unique combination of properties that set them apart from other related functional groups, such as sulfonyl chlorides. nih.govnih.gov

A defining characteristic of sulfonyl fluorides is their remarkable stability, particularly their resistance to hydrolysis and thermolysis, which contrasts sharply with the more reactive sulfonyl chlorides. nih.govnih.gov This stability is attributed to the strong sulfur-fluorine bond. nih.gov Despite this stability, sulfonyl fluorides are highly electrophilic and can react selectively with a range of nucleophiles, a feature that has been harnessed in various chemical transformations. rsc.orgnih.gov The sulfur(VI)-fluoride bond's resistance to reduction and its specific reactivity profile make sulfonyl fluorides a "privileged moiety" in chemistry. nih.govrsc.org

The unique reactivity of sulfonyl fluorides has led to their widespread application. rsc.org They are cornerstone electrophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of powerful reactions for rapidly constructing complex molecules. nih.govacs.org In the realm of chemical biology, sulfonyl fluorides have proven to be invaluable as "warheads" in covalent probes and inhibitors. rsc.orgresearchgate.net They can form stable covalent bonds with various amino acid residues in proteins, including lysine (B10760008), tyrosine, and histidine, not just the more commonly targeted cysteine. acs.orgacs.org This broader reactivity spectrum expands the possibilities for developing targeted therapies and diagnostic tools. acs.orgenamine.net

Contextualizing Halogenated Pyridine (B92270) Sulfonyl Fluorides

The introduction of a halogen, such as bromine, onto a pyridine ring that also bears a sulfonyl fluoride group creates a molecule with finely tuned properties. This combination leverages the inherent characteristics of both the pyridine scaffold and the halogen substituent.

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds, including pharmaceuticals and natural products. nih.govrsc.orgnih.gov Its presence in a molecule can significantly influence properties such as water solubility, metabolic stability, and binding affinity to biological targets. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity, which can be crucial for molecular interactions in a biological system. nih.gov Many FDA-approved drugs across a wide range of therapeutic areas contain a pyridine scaffold, highlighting its importance in medicinal chemistry. rsc.orgnih.govrsc.org

The addition of a halogen atom to the pyridine ring can have a profound effect on the molecule's electronic properties and reactivity. rsc.orgnih.gov Bromine, being an electronegative atom, can influence the electron distribution within the aromatic ring, which in turn can affect the reactivity of the sulfonyl fluoride group. rsc.org The position of the bromine atom is critical; for instance, in brominated pyridines, the reactivity towards nucleophilic substitution can vary depending on the location of the bromine. researchgate.net In the context of drug design, halogenation is a common strategy to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles. mdpi.comnih.gov Specifically, the introduction of bromine can lead to favorable interactions within protein binding pockets. nih.gov

Research Landscape of 5-Bromopyridine-2-sulfonyl fluoride and Related Analogs

The specific compound, this compound, along with its isomers and other halogenated analogs, represents a fertile ground for research. The interplay between the bromo-substituent at the 5-position and the sulfonyl fluoride at the 2-position on the pyridine ring creates a unique chemical entity. Researchers are exploring the synthesis and reactivity of these compounds. For instance, the synthesis of related compounds like 5-bromo-2-fluoropyrimidine (B1268855) has been documented, involving steps like bromination and fluorination. google.com The commercial availability of various isomers, such as 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride and 5-Bromo-2-fluoropyridine-3-sulfonyl fluoride, indicates an interest in exploring the impact of substituent positioning on the molecule's properties. bldpharm.comnih.gov The development of synthetic methods for sulfonyl fluorides, in general, is an active area of research, with techniques like electrochemical oxidative coupling and fluorosulfonylation of diazonium salts being explored. nih.govorganic-chemistry.org The reactivity of the bromine atom on the pyridine ring is also a key consideration, as it can be a site for further functionalization. google.com

Interactive Data Table: Properties of Pyridine Sulfonyl Fluoride Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyridine-2-sulfonyl fluoride | 878376-35-3 | C5H4FNO2S | 161.16 |

| Pyridine-3-sulfonyl fluoride | 1373307-61-9 | C5H4FNO2S | 161.16 |

| Pyridine-4-sulfonyl fluoride | 165053-24-7 | C5H4FNO2S | 161.15 |

| 5-Bromopyridine-2-sulfonyl chloride | Not Available | C5H3BrClNO2S | 256.50 |

| This compound | 1311315-48-6 | C5H4BrFNO2S | Not Available |

| 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride | 2344679-95-2 | C5H2BrF2NO2S | Not Available |

| 5-Bromo-2-fluoropyridine-3-sulfonyl fluoride | 165841573-0 | C5H2BrF2NO2S | Not Available |

Current State of Knowledge and Emerging Research Areas

The field of pyridine sulfonyl fluorides is dynamic, with continuous advancements in their synthesis and application.

Current Knowledge: A significant body of research is dedicated to developing novel and efficient synthetic routes to access these valuable compounds. acs.org Methodologies have expanded from traditional approaches to include innovative strategies utilizing a wide array of starting materials such as thiols, sulfonamides, Grignard reagents, and aryl halides. rsc.org For instance, electrochemical methods have been developed for the oxidative coupling of thiols with potassium fluoride to produce sulfonyl fluorides, including heterocyclic variants. acs.org

In terms of applications, pyridine sulfonyl fluorides have proven their utility as:

Reagents in Synthesis: A notable example is 2-pyridinesulfonyl fluoride, known as PyFluor, which serves as an effective and stable deoxyfluorination reagent. acs.org

Probes in Chemical Biology: Their stability and selective reactivity make them ideal "warheads" for covalent inhibitors and chemical probes to study biological systems. rsc.orgrsc.org They can covalently modify specific amino acid residues like serine, threonine, and lysine in proteins, aiding in target identification and validation. rsc.org

Click Chemistry Components: As key players in SuFEx reactions, they are used to construct complex molecules and polymers. nih.govresearchgate.net

Emerging Research Areas: The future of pyridine sulfonyl fluorides is being shaped by several exciting research directions:

Catalysis: There is a growing focus on the use of transition-metal-catalyzed processes (e.g., using palladium, copper, or nickel) to synthesize and functionalize sulfonyl fluorides. nih.gov This includes derivatizing molecules that already contain the fluorosulfuryl group. acs.org

Photoredox Catalysis: Light-mediated photoredox catalysis is emerging as a mild and scalable method for preparing sulfonyl fluorides from readily available starting materials. organic-chemistry.org

Drug Discovery and Design: The integration of sulfonyl fluorides into drug design is a rapidly expanding field. nih.govnih.gov Their ability to act as covalent modifiers is being harnessed to develop new therapeutic agents with improved potency and selectivity. researchgate.netrsc.org

Late-Stage Functionalization: Developing methods for the late-stage introduction of the sulfonyl fluoride group or for functionalizing existing sulfonyl fluoride-containing molecules is crucial for medicinal chemistry and structure-activity relationship (SAR) studies. acs.org

Challenges and Opportunities in Developing Functionalized Pyridine Sulfonyl Fluorides

Despite significant progress, the development of functionalized pyridine sulfonyl fluorides is not without its hurdles and corresponding opportunities.

Challenges:

Synthetic Accessibility: While many synthetic methods exist, some can be limited by harsh reaction conditions, narrow substrate scope, or low yields for specific derivatives. rhhz.net For example, the synthesis of pyridine sulfonyl fluoride from its corresponding sulfonic acid has been reported to give low yields. nih.govrsc.org The development of mild, general, and high-yielding synthetic protocols remains a key challenge. rsc.org

Selective Functionalization: The selective manipulation of molecules that already contain a sulfonyl fluoride group can be complex. nih.gov Developing catalytic systems that can selectively perform reactions on other parts of the molecule without affecting the -SO₂F group is an ongoing area of research. researchgate.net

Reactivity Control: Coaxing the relatively stable sulfonyl fluoride to react with nucleophiles when desired requires specific activation methods. nih.gov Fine-tuning this reactivity for specific applications is a continuous challenge.

Opportunities:

Unique Reactivity-Stability Balance: The inherent stability of sulfonyl fluorides under aqueous conditions, combined with their potent electrophilicity upon activation, presents a significant opportunity for their use in complex biological environments. nih.govrsc.org This makes them highly attractive for developing covalent drugs and sophisticated biological probes. rsc.orgresearchgate.net

Broadening Chemical Space: The development of new synthetic methods provides access to a wider variety of functionalized pyridine sulfonyl fluorides. This expands the chemical space available to medicinal chemists for designing new drugs and to materials scientists for creating novel polymers. researchgate.net

Catalytic Innovation: The exploration of novel catalytic systems offers a major opportunity to overcome current synthetic limitations. acs.org This includes creating more efficient and selective methods for both the synthesis of pyridine sulfonyl fluorides and their subsequent modification. organic-chemistry.org The derivatization of existing sulfonyl fluoride-containing molecules through cross-coupling and radical coupling reactions is a particularly promising frontier. acs.org

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYQWDSPWLLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-48-6 | |

| Record name | 5-bromopyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 5 Bromopyridine 2 Sulfonyl Fluoride in Chemical Biology Research

Development of Covalent Chemical Probes

Covalent chemical probes are indispensable tools in chemical biology for the study of protein function and for the identification of new drug targets. The sulfonyl fluoride (B91410) moiety is a "privileged" warhead for these probes due to its optimal balance of stability in aqueous environments and its reactivity towards a variety of nucleophilic amino acid residues within proteins. nih.govrsc.org This allows for the design of probes that can specifically and irreversibly bind to their protein targets.

Context-Specific Covalent Modification of Proteins

The reactivity of the sulfonyl fluoride group is not indiscriminate; it is highly dependent on the local microenvironment within a protein's binding site. sci-hub.se This "context-dependent" reactivity allows for the selective modification of specific amino acid residues. The fluorine atom of the sulfonyl fluoride requires activation through hydrogen bonding within the protein's binding site to facilitate its departure as a leaving group. sci-hub.se This requirement for a specific set of interactions ensures that the probe only reacts with its intended target, minimizing off-target effects.

Targeting Non-Cysteine Amino Acid Residues (e.g., Lysine (B10760008), Tyrosine, Histidine, Serine, Threonine)

A significant advantage of sulfonyl fluoride-based probes is their ability to target a broader range of amino acid residues beyond the commonly targeted cysteine. nih.govrsc.orgnih.govnih.gov While many covalent inhibitors are designed to react with the thiol group of cysteine, its natural abundance is relatively low, and it is often involved in disulfide bonds, making it unavailable for interaction. nih.gov Sulfonyl fluorides have been shown to react with the side chains of lysine, tyrosine, histidine, serine, and threonine. nih.govrsc.orgnih.govnih.gov This expanded targeting capability significantly broadens the scope of proteins that can be studied and potentially drugged. nih.govnih.gov For instance, the presence of basic residues like lysine, histidine, and arginine near a tyrosine residue can enhance the tyrosine's reactivity towards sulfonyl fluorides by facilitating the deprotonation of its hydroxyl group. sci-hub.senih.gov

Applications in Proteomic Mapping and Target Identification

Chemical probes incorporating sulfonyl fluorides are valuable for chemoproteomic mapping, a technique used to identify the protein targets of a small molecule across the entire proteome. nih.gov By attaching a "clickable" handle, such as a terminal alkyne, to the sulfonyl fluoride probe, researchers can use click chemistry to attach a reporter tag, like biotin. nih.gov This allows for the enrichment and subsequent identification of the proteins that have been covalently modified by the probe. This approach is instrumental in target identification and validation, helping to elucidate the mechanism of action of bioactive compounds. nih.govrsc.org

Enzyme Inhibition and Modulator Development

The ability of sulfonyl fluorides to covalently modify key amino acid residues in enzyme active sites makes them effective tools for developing enzyme inhibitors and modulators. nih.govrsc.org

Mechanisms of Irreversible Enzyme Inhibition

Sulfonyl fluorides act as irreversible inhibitors by forming a stable, covalent bond with a nucleophilic amino acid residue within the enzyme's active site. nih.govnih.gov This covalent modification permanently inactivates the enzyme. The initial step involves the non-covalent, reversible binding of the inhibitor to the active site, which positions the sulfonyl fluoride group in close proximity to the target residue. nih.gov This is followed by the nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a sulfonylated enzyme. This mechanism has been particularly well-studied in the context of serine proteases, where the catalytic serine residue is the target of modification. nih.gov

Design of Targeted Covalent Inhibitors (TCIs)

The development of targeted covalent inhibitors (TCIs) is a rational approach in drug discovery that aims to enhance the potency, selectivity, and duration of action of a drug. nih.govwuxiapptec.com The strategy involves incorporating a reactive electrophilic group, or "warhead," like a sulfonyl fluoride, into a molecule that is already known to bind to the target protein. wuxiapptec.com Structure-based design is often employed to ensure that the warhead is optimally positioned to react with a specific nucleophilic residue in the binding site. researchgate.net This approach has been successfully used to develop TCIs for a variety of targets, including protein kinases. researchgate.net The ability of sulfonyl fluorides to target residues other than cysteine has opened up new avenues for the design of TCIs against proteins that lack a suitably located cysteine. nih.gov

Modulating Protein-Protein Interactions and Enzyme Activity

The ability of the sulfonyl fluoride group to covalently modify key amino acid residues makes it a powerful tool for designing irreversible inhibitors and modulators of protein function. nih.govacademie-sciences.fr This strategy has been successfully applied to both enzymes and protein-protein interactions (PPIs), which are often considered challenging targets for small molecules. nih.govmdpi.comdrugdiscoverychemistry.com

By incorporating a sulfonyl fluoride into a molecule designed to bind to a specific protein, researchers can achieve high potency and prolonged duration of action. nih.gov The electrophilic sulfonyl fluoride reacts with a nearby nucleophilic residue (such as lysine, tyrosine, or serine) at the target site, forming a stable covalent bond. nih.govnih.gov This permanently inactivates the enzyme or disrupts the protein-protein interaction.

Several studies have demonstrated the utility of this approach:

Kinase Inhibition : Sulfonyl fluoride probes have been designed to target a conserved lysine residue in the ATP-binding site of protein kinases, leading to potent and irreversible inhibition. nih.govresearchgate.net For example, a sulfonyl fluoride was rationally incorporated into the structure of the kinase inhibitor alectinib (B1194254) to create a probe that covalently modifies Tyr227 in the ATP-binding site of SRPK1/2, resulting in a highly selective irreversible inhibitor. nih.gov

Protease Inhibition : The reactivity of sulfonyl fluorides with catalytic serine residues has been known since the 1960s and continues to be exploited for developing selective protease inhibitors. nih.gov The selective covalent inhibitor of the β2 subunit of the 20S proteasome, PSF-1, is a notable example. nih.gov

PPI Antagonism : Aryl-sulfonyl fluorides have been incorporated into agents targeting the X-linked inhibitor of apoptosis protein (XIAP), demonstrating their utility in designing covalent antagonists for PPIs. nih.gov Similarly, sulfonyl fluoride probes like EM12-SF have been developed to covalently modify a histidine residue in cereblon (CRBN), an E3 ubiquitin ligase, thereby modulating its activity and downstream protein degradation pathways. rsc.org

Table 1: Examples of Sulfonyl Fluoride-Based Modulators of Protein Activity and Interactions

| Modulator/Probe | Protein Target | Modified Residue(s) | Application/Outcome |

|---|---|---|---|

| SRPKIN-1 | SRPK1/2 (Serine/arginine-protein kinase) | Tyrosine (Tyr227) | Selective, irreversible inhibition of kinase activity. nih.gov |

| Erlotinib-SF | EGFR (Epidermal Growth Factor Receptor) | Lysine | Covalent inhibition of a kinase and development of a target occupancy probe. nih.gov |

| XO44 | Broad spectrum of protein kinases | Lysine | Live-cell chemoproteomic profiling of kinase inhibitor engagement. nih.gov |

| PSF-1 | 20S Proteasome (β2 subunit) | Serine | Selective, covalent inhibition of protease activity. nih.gov |

| EM12-SF | Cereblon (CRBN) E3 Ubiquitin Ligase | Histidine | Covalent modulation of an E3 ligase to alter protein degradation. rsc.org |

Bioconjugation and Chemoproteomic Applications

Bioconjugation, the process of linking molecules to biomolecules, and chemoproteomics, the study of protein interactions with small molecules in a proteome-wide manner, have greatly benefited from the reactivity of sulfonyl fluorides. nih.gov The group serves as a "warhead" on chemical probes designed to covalently label proteins, enabling their identification, quantification, and functional characterization. nih.govnih.gov

In a typical chemoproteomic experiment, a sulfonyl fluoride probe, often containing a reporter tag or a "click chemistry" handle like an alkyne, is introduced to cell lysates or intact cells. nih.govresearchgate.net The probe covalently reacts with its protein targets. These labeled proteins can then be enriched and identified using mass spectrometry. This approach has been instrumental in mapping drug targets, identifying off-targets, and discovering new ligandable sites in the proteome. nih.govnih.gov A comparative study using alkyne-tagged sulfonyl fluoride (SF) and fluorosulfate (B1228806) (OSF) probes highlighted their distinct reactivity profiles, with SF probes labeling both tyrosine and lysine residues, while OSF probes showed a preference for histidine and tyrosine. nih.govresearchgate.net

Table 2: Comparison of Sulfonyl Fluoride (SF) and Fluorosulfate (OSF) Probes in Chemoproteomics

| Feature | Sulfonyl Fluoride (SF) Probe | Fluorosulfate (OSF) Probe |

|---|---|---|

| Structure | Contains a -SO₂F group directly attached to an aryl ring. researchgate.net | Contains a -OSO₂F group. researchgate.net |

| Intrinsic Reactivity | Higher intrinsic electrophilicity and reactivity. researchgate.net | Lower intrinsic electrophilicity and reactivity. researchgate.net |

| Preferred Amino Acid Targets | Tyrosine (~60%) and Lysine. researchgate.net | Histidine (~50%) and Tyrosine (~50%), with minimal lysine reactivity. researchgate.net |

| Identified Adducts | 4,504 unique adducts identified in HEK 293 lysate. researchgate.net | 181 unique adducts identified in HEK 293 lysate. researchgate.net |

Selective Labeling of Biomolecules (e.g., RNA, Carbohydrates)

The application of sulfonyl fluoride chemistry is expanding beyond the proteome to include other major classes of biomolecules, such as ribonucleic acids (RNA) and carbohydrates. nih.gov The selective labeling of these molecules is crucial for studying their structure, function, and interactions in biological systems.

Carbohydrate-Binding Proteins : Arylsulfonyl fluoride has been identified as a highly efficient reactive group for the affinity labeling of carbohydrate-binding proteins. nih.gov In one study, gold nanoparticles were functionalized with both a carbohydrate ligand and an arylsulfonyl fluoride electrophile. This multivalent probe achieved selective covalent labeling and enrichment of its target protein from cell lysate, demonstrating the utility of sulfonyl fluorides in capturing protein-carbohydrate interactions. nih.gov

RNA Labeling : The challenge in RNA biology is to achieve selective labeling, often accomplished by incorporating bioorthogonal functional groups that can undergo specific chemical reactions. nih.govmdpi.commdpi.com While methods often involve enzymatic incorporation of modified nucleotides, the sulfonyl fluoride group itself represents a promising reactive handle for RNA modification. nih.govnih.gov By incorporating a sulfonyl fluoride into an RNA-binding molecule or a nucleotide analogue, it is possible to achieve covalent labeling of RNA for downstream applications. The development of such probes is an active area of research, leveraging the established reactivity of sulfonyl fluorides to expand the toolkit for studying the "epitranscriptome."

Click Chemistry in Bioconjugation

The concept of "click chemistry" refers to reactions that are modular, high-yielding, and biocompatible. Sulfur(VI) Fluoride Exchange (SuFEx) has been heralded as a new generation of click chemistry. bohrium.comresearchgate.net This reaction involves the exchange of the fluoride on a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as a phenol (B47542) or an amine, to form a stable covalent linkage. bohrium.comresearchgate.net

The SuFEx reaction is central to the applications of 5-Bromopyridine-2-sulfonyl fluoride in bioconjugation. nih.gov However, its utility is often combined with other, more traditional click reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This dual-functionality is a key advantage in designing sophisticated chemical biology experiments.

A common strategy involves a two-step labeling process:

A molecule containing both a sulfonyl fluoride "warhead" and an alkyne handle is used to covalently label its biological target (e.g., a protein) via the sulfonyl fluoride group. nih.govresearchgate.net

An azide-containing reporter molecule (like a fluorophore or biotin) is then "clicked" onto the alkyne handle using the CuAAC reaction. nih.govresearchgate.net

This approach allows for the separation of the labeling and detection steps, providing greater flexibility and reducing potential steric hindrance from bulky reporter tags during the initial labeling event. Probes like Erlotinib-SF and SF-p1-yne have been designed with alkyne handles to enable click chemistry-based validation and target occupancy studies in living cells. nih.gov

Exploration of 5 Bromopyridine 2 Sulfonyl Fluoride in Drug Discovery and Chemical Development

Scaffold Design and Lead Compound Derivatization

The 5-bromopyridine-2-sulfonyl fluoride (B91410) scaffold serves as a key starting point for the synthesis of complex molecules aimed at specific biological targets. Its utility lies in the strategic placement of the reactive sulfonyl fluoride group on a pyridine (B92270) ring, which can be further functionalized at the bromine position, allowing for elaborate lead compound derivatization.

Integration into Novel Drug Scaffolds

The true power of the 5-bromopyridine-2-sulfonyl fluoride unit is realized when it is incorporated into larger, more complex molecular architectures designed to bind with high affinity to target proteins. The pyridine ring itself can act as a key pharmacophoric element, while the bromine atom provides a convenient handle for synthetic elaboration, often through transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the "stitching" of the reactive pyridine core onto various recognition scaffolds tailored for specific protein binding pockets.

A notable example involves the development of modulators for cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a challenging drug target. nih.govrsc.org Researchers have incorporated the sulfonyl fluoride warhead into isoindoline (B1297411) scaffolds, which are known to bind to CRBN. nih.gov The synthesis often involves a key palladium-mediated conversion of an aryl bromide (analogous to the 5-bromo position on the pyridine ring) to introduce the functionality that is later converted to the sulfonyl fluoride group. nih.gov Similarly, broad-spectrum kinase inhibitor probes have been developed by attaching a phenylsulfonyl fluoride group to a pyrimidine (B1678525) 3-aminopyrazole (B16455) scaffold, which is known to interact with the conserved hinge region of many kinases. ucsf.edu

These examples highlight a modular approach where the sulfonyl fluoride-bearing ring is a reactive module, and the rest of the molecule is a recognition module. This strategy has been applied to diverse molecular frameworks, including linear peptides and complex heterocyclic systems, demonstrating the broad applicability of this design concept. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Once a lead compound incorporating the this compound motif is identified, medicinal chemists undertake detailed Structure-Activity Relationship (SAR) studies to optimize its properties. SAR involves systematically modifying the molecule's structure and measuring the resulting impact on its biological activity, such as binding potency and selectivity. nih.gov

In the context of CRBN modulators, SAR studies revealed that even minor structural changes to the scaffold have significant effects on binding affinity. For some derivatives, the removal of a key functional group, like a carbonyl, led to a complete loss of potency. However, the introduction of a sulfonyl fluoride electrophile could rescue this binding by forming a covalent bond with a histidine residue (His353) in the CRBN binding pocket. nih.gov This demonstrates how a covalent warhead can compensate for reduced non-covalent binding interactions.

Further SAR exploration led to the discovery that an isoindoline-based sulfonyl fluoride probe (EM364-SF) was a potent binder of CRBN. This finding enabled the design of a new, reversible molecular glue that retained CRBN binding and activity but showed an improved selectivity profile, avoiding the degradation of off-targets linked to toxicity. nih.govnih.gov

The table below summarizes key findings from SAR studies on CRBN modulators, illustrating how scaffold modifications and the inclusion of a sulfonyl fluoride warhead influence protein binding.

| Compound/Modification | Scaffold Type | Key Structural Change | Impact on CRBN Binding |

| EM12 | Isoindolinone | Parent molecular glue | Potent binder |

| EM12 Analog | Isoindolinone | Carbonyl group removal | Very weak to no potency |

| EM12 Analog | Isoindolinone | Glutarimide methylation | Very weak to no potency |

| EM12 Analog | Ring-opened | Isoindolinone ring opening | Very weak to no potency |

| Modified Analogs | Various | Incorporation of sulfonyl fluoride | Rescued binding affinity |

Data sourced from studies on cereblon modulators. nih.gov

Strategies for Expanding Druggable Target Space

Historically, drug discovery has focused on a limited set of "druggable" protein families, such as kinases and G-protein coupled receptors. Covalent modifiers built from scaffolds like this compound are instrumental in expanding this space by enabling the pursuit of targets long considered intractable. nih.gov

Addressing Challenging Biological Targets

One of the most significant challenges in drug discovery is the effective inhibition of protein-protein interactions (PPIs), which are characterized by large, flat, and featureless binding surfaces. nih.gov Covalent inhibitors offer a powerful solution by anchoring a small molecule to the target surface, allowing even weakly interacting fragments to achieve high potency and duration of action. The sulfonyl fluoride moiety is particularly well-suited for this, as it can target several amino acids, including lysine (B10760008), tyrosine, and histidine, which are often present at PPI interfaces. nih.govnih.gov

For instance, a sulfonyl fluoride warhead was successfully incorporated into a fragment that binds to the anti-apoptotic protein B-cell lymphoma extra-large (Bcl-xL), a key PPI target in cancer. This covalent fragment targeted a tyrosine residue in the binding pocket, leading to the development of more potent inhibitors. nih.gov Similarly, covalent agents targeting a lysine residue in the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP) have been developed using a benzamide-sulfonyl fluoride warhead. nih.gov

Kinases, while a traditional target class, still present challenges in achieving selectivity. The use of sulfonyl fluoride probes that target a conserved catalytic lysine has emerged as a strategy to develop broad-spectrum inhibitors for proteomic profiling or highly selective inhibitors, depending on the design of the recognition scaffold. ucsf.eduresearchgate.net

Application in Fragment-Based and Phenotypic Screening Approaches

The unique reactivity of the sulfonyl fluoride group makes it highly valuable in modern screening paradigms like fragment-based drug discovery (FBDD) and phenotypic screening.

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a target. Hits are then optimized into more potent leads. Reactive fragments containing a sulfonyl fluoride warhead offer an efficient way to identify these initial hits. Because the fragment forms a covalent bond with the target, even very weak, transient interactions can be captured and detected, often by mass spectrometry. nih.gov Researchers have developed libraries of sulfonyl fluoride-containing fragments for screening against various protein targets. nih.govmdpi.com A screen of such a library successfully identified fragments that covalently bind to Tyr57 and His115 in the BCL6 protein, a transcriptional repressor and challenging cancer target. nih.gov

Phenotypic screening, which identifies compounds that produce a desired effect in a cell or organism without prior knowledge of the target, has seen a renaissance. nih.gov A major challenge in this approach is subsequent target identification. Here, sulfonyl fluoride probes play a crucial role in target validation. In one example, after a phenotypic screen identified a class of compounds that upregulated a specific gene, a clickable sulfonyl fluoride probe based on the hit compound's structure was designed. nih.govsci-hub.se This probe was used in live cells to confirm that the compounds achieved their therapeutic effect by binding to and inhibiting their intended target, the DcpS enzyme. nih.govsci-hub.se

Role in Rational Drug Design

Rational drug design relies on a deep understanding of a biological target's three-dimensional structure and mechanism of action to create purpose-built inhibitors. nih.govazolifesciences.com Sulfonyl fluoride-based compounds are increasingly central to this approach, particularly in structure-based design.

By analyzing the X-ray crystal structure of a target protein, scientists can identify nucleophilic amino acid residues (like tyrosine, lysine, or histidine) in or near a binding pocket. nih.gov They can then design a molecule that places a sulfonyl fluoride group in the perfect position to react with that specific residue. This strategy was precisely executed in the development of covalent probes for the mRNA-decapping scavenger enzyme DcpS. nih.govsci-hub.se Analysis of the DcpS binding site revealed a tyrosine residue (Tyr143) ideally positioned to react with a sulfonyl fluoride warhead attached to a known inhibitor scaffold. The resulting probe was highly specific and enabled the quantification of target engagement in human primary cells. nih.gov

A similar structure-guided approach was used to design pan-kinase inhibitor probes. By examining crystal structures of various kinases, researchers designed a scaffold that could position a phenylsulfonyl fluoride group proximal to the conserved catalytic lysine, leading to a probe that could covalently label over 100 kinases in live cells. ucsf.edu This rational design process, which marries structural biology with chemical synthesis, underscores the power of using reactive moieties like sulfonyl fluoride to create highly sophisticated chemical tools and potential therapeutics. nih.gov

Leveraging Sulfonyl Fluoride Reactivity in Ligand Design

The design of advanced therapeutic agents increasingly utilizes covalent interactions to achieve enhanced potency, prolonged duration of action, and improved target engagement. The sulfonyl fluoride group is particularly valuable in this "beyond-cysteine" approach to covalent inhibition. nih.govacs.org Unlike traditional covalent warheads that primarily target the highly reactive cysteine residue, sulfonyl fluorides can engage a broader range of amino acids. sigmaaldrich.comnih.gov

The reactivity of the sulfonyl fluoride warhead allows it to form stable covalent bonds with the side chains of several key amino acid residues frequently found in protein binding sites. acs.orgenamine.net This includes lysine, tyrosine, serine, and histidine. rsc.orgnih.gov The ability to target these alternative residues significantly expands the scope of proteins that can be addressed with covalent inhibitors, as many binding pockets lack a suitably positioned cysteine. acs.orgnih.gov For instance, the resulting sulfonamide bond from the reaction with a lysine residue is notably stable to solvolysis, ensuring an irreversible inhibition of the target protein. nih.gov The 5-bromopyridine scaffold of the molecule serves to orient the sulfonyl fluoride group within the target's binding site, facilitating this specific covalent interaction.

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Target Amino Acid | Resulting Covalent Linkage | Stability of Adduct | Significance in Drug Design |

| Lysine (Lys) | Sulfonamide | Stable nih.gov | Enables irreversible inhibition; targets a common residue in binding sites. acs.orgnih.gov |

| Tyrosine (Tyr) | Sulfonate Ester | Stable acs.org | Expands targeting beyond cysteine; useful for kinases and other enzymes. acs.orgnih.gov |

| Serine (Ser) | Sulfonate Ester | Stable | A primary target for covalent protease inhibitors. rsc.org |

| Histidine (His) | Sulfonyl-imidazole | Stable acs.org | Provides an additional key target for covalent probe development. acs.orgnih.gov |

Computational Approaches in Drug Discovery for Sulfonyl Fluorides

Computational methods are indispensable for accelerating the discovery and optimization of sulfonyl fluoride-based inhibitors. nih.gov These approaches provide critical insights into the atomic-level details of how these molecules interact with their protein targets. nih.gov

Advanced simulation techniques, such as hybrid quantum mechanics/molecular mechanics (QM/MM), are employed to model the covalent bonding process. nih.gov These simulations can elucidate the reaction mechanism, identify the chemical determinants responsible for inhibitor activity, and help rationalize the observed reactivity and selectivity. nih.gov For example, QM/MM studies have been used to understand how sulfonyl fluoride derivatives engage the catalytic lysine in the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Furthermore, covalent docking has emerged as a powerful tool for screening virtual libraries of sulfonyl fluoride-containing compounds. acs.org This method predicts the binding pose of the ligand and its potential to form a covalent bond with a nearby nucleophilic residue, such as a non-catalytic lysine. acs.org These in silico screening and modeling techniques help prioritize candidates for synthesis and biological testing, thereby streamlining the development of selective and potent covalent inhibitors. nih.gov

Table 2: Computational Methods in Sulfonyl Fluoride Inhibitor Design

| Computational Method | Application | Key Insights Provided |

| Covalent Docking | Virtual screening of compound libraries; predicting binding modes. acs.orgnih.gov | Identifies potential covalent binders and their orientation in the active site. acs.org |

| QM/MM Simulations | Modeling the covalent reaction mechanism. nih.gov | Elucidates transition states and chemical factors driving the reaction. nih.gov |

| Molecular Dynamics (MD) | Simulating the stability of the protein-ligand complex post-reaction. | Assesses the conformational changes and stability of the covalent adduct. |

Late-Stage Functionalization in Pharmaceutical Synthesis

Late-Stage Functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often drug-like, molecule in the final steps of its synthesis. nih.govwikipedia.org This approach significantly reduces the synthetic effort required to produce analogues of a lead compound, as it avoids the need to redesign the entire synthetic route from scratch. mpg.dempg.de LSF is crucial for rapidly exploring the structure-activity relationship (SAR) of a drug candidate. acs.org

The this compound structure is well-suited for LSF. The pyridine ring contains two distinct "handles" for chemical modification: the bromine atom and the fluorine atom (in the parent 5-bromo-2-fluoropyridine (B45044) from which the sulfonyl fluoride is derived). The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 5-position is amenable to metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for the selective introduction of a wide range of substituents at distinct points on the core scaffold.

Modular Synthesis of Complex Drug Candidates

The concept of modular synthesis, where complex molecules are assembled from readily available building blocks, is exemplified by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgrsc.org SuFEx is a set of highly reliable and selective reactions centered around the S-F bond. researchgate.net The sulfonyl fluoride group acts as a stable and efficient chemical hub, reacting with various nucleophiles to form robust linkages. acs.orgrsc.org

This modular approach allows for the rapid assembly of complex drug candidates. nih.govresearchgate.net Using this compound as a core building block, medicinal chemists can couple it with a diverse array of amines or alcohols through the SuFEx reaction to generate libraries of sulfonamides or sulfonate esters, respectively. rsc.orgresearchgate.net This process is highly efficient and tolerates a wide range of functional groups, making it ideal for the construction of complex molecular architectures. researchgate.net

Table 3: Key Features of Modular SuFEx Click Chemistry

| Feature | Description | Relevance to this compound |

| Modularity | Assembles complex molecules from simple, interchangeable building blocks. rsc.orgnih.gov | The 5-bromopyridine-sulfonyl fluoride unit can be combined with diverse nucleophilic fragments. |

| Reliability | Reactions are high-yielding and produce minimal byproducts. rsc.org | Ensures efficient and clean synthesis of target compounds. |

| Robustness | Tolerates a wide variety of functional groups and reaction conditions. researchgate.net | Allows for application to complex and functionally dense molecules. |

| Versatility | The sulfonyl fluoride hub can connect with various nucleophiles (e.g., amines, phenols). acs.orgresearchgate.net | Enables the creation of different classes of compounds (sulfonamides, sulfonates). |

Advantages for Rapid Diversification and Library Synthesis

The combination of LSF and modular SuFEx chemistry provides a powerful platform for the rapid diversification of drug candidates and the synthesis of large compound libraries. repec.org By leveraging the reactivity of the this compound core, chemists can quickly generate a multitude of analogues for biological screening. rsc.org

This rapid diversification is essential for optimizing lead compounds, improving properties such as potency and selectivity, and understanding the SAR. acs.org For example, a library of potential covalent inhibitors can be synthesized in parallel by reacting different amines with the sulfonyl fluoride group. nih.gov This approach, often conducted in a high-throughput format like 96-well plates, accelerates the drug discovery process by enabling the direct biological screening of newly synthesized compounds. rsc.org The ability to rapidly build and test structurally diverse libraries from a common core like this compound is a significant advantage in modern medicinal chemistry. repec.org

Potential Applications and Emerging Research Frontiers of 5 Bromopyridine 2 Sulfonyl Fluoride

The unique chemical architecture of 5-Bromopyridine-2-sulfonyl fluoride (B91410), featuring a reactive sulfonyl fluoride group and a versatile bromopyridine core, positions it as a compound of significant interest in various fields of scientific research. Its potential applications span from the development of new agrochemicals and advanced materials to its use as a specialized building block in organic synthesis.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.03 g/mol | |

| Boiling Point | 162–164°C (extrapolated) | |

| Density | ~1.71 g/cm³ (analog-based) | |

| Stability in Air | Hydrolyzes slowly (store dry) |

Research Design Considerations

Q. How can researchers leverage the dual reactivity (Br and SO₂F groups) of this compound for sequential functionalization?

- Answer :

- Step 1 : Perform Suzuki coupling on the bromine site using aryl boronic acids .

- Step 2 : Use the sulfonyl fluoride group for subsequent bioconjugation (e.g., with amines to form sulfonamides) .

- Challenge : Ensure orthogonal protection of reactive sites. Use TEMPO as a radical scavenger to suppress unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.